molecular formula C17H9Cl2FN2O3S B12957391 Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate

Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate

Cat. No.: B12957391
M. Wt: 411.2 g/mol
InChI Key: ZLCYMJMBIMDQDW-UHFFFAOYSA-N
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Description

Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzo-thiazolo-naphthyridine core with various substituents such as chlorine, fluorine, and ethyl ester groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, which undergo cyclization reactions to form the benzo-thiazolo-naphthyridine core. The introduction of chlorine and fluorine substituents is achieved through halogenation reactions, while the ethyl ester group is introduced via esterification reactions. Common reagents used in these reactions include halogenating agents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), as well as esterification agents like ethyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

    Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification to form different esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while nucleophilic substitution can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen and ester groups can enhance its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2,10-dichloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate: Lacks the fluorine substituent, which may affect its chemical and biological properties.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.

    2,10-Dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester forms.

Properties

Molecular Formula

C17H9Cl2FN2O3S

Molecular Weight

411.2 g/mol

IUPAC Name

ethyl 2,10-dichloro-3-fluoro-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxylate

InChI

InChI=1S/C17H9Cl2FN2O3S/c1-2-25-17(24)12-13(23)8-6-9(20)14(19)21-15(8)22-10-5-7(18)3-4-11(10)26-16(12)22/h3-6H,2H2,1H3

InChI Key

ZLCYMJMBIMDQDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(S2)C=CC(=C3)Cl)C4=NC(=C(C=C4C1=O)F)Cl

Origin of Product

United States

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